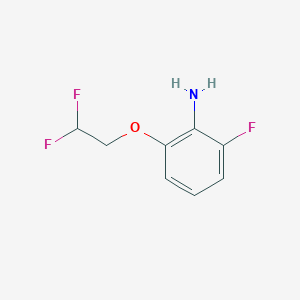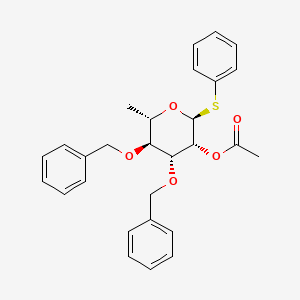
(2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate is a complex organic compound with a unique structure that includes multiple stereocenters
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate typically involves multiple steps, including the protection of hydroxyl groups, selective oxidation, and the introduction of the phenylthio group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
(2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The acetate group can be reduced to an alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the acetate group can yield the corresponding alcohol.
科学的研究の応用
Chemistry
In chemistry, (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving stereospecific enzymes. Its multiple stereocenters make it an ideal candidate for such studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the phenylthio group could be modified to enhance biological activity or selectivity towards specific targets.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its interactions.
類似化合物との比較
Similar Compounds
Similar compounds include other tetrahydro-2H-pyran derivatives with different substituents. Examples include:
- (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(methylthio)tetrahydro-2H-pyran-3-yl acetate
- (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(ethylthio)tetrahydro-2H-pyran-3-yl acetate
Uniqueness
What sets (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate apart is its specific combination of substituents and stereochemistry. This unique structure can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C28H30O5S |
|---|---|
分子量 |
478.6 g/mol |
IUPAC名 |
[(2S,3R,4R,5S,6S)-6-methyl-4,5-bis(phenylmethoxy)-2-phenylsulfanyloxan-3-yl] acetate |
InChI |
InChI=1S/C28H30O5S/c1-20-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(33-21(2)29)28(32-20)34-24-16-10-5-11-17-24/h3-17,20,25-28H,18-19H2,1-2H3/t20-,25-,26+,27+,28-/m0/s1 |
InChIキー |
SNRDKJXQSORMJT-OWNPQWGYSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
正規SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



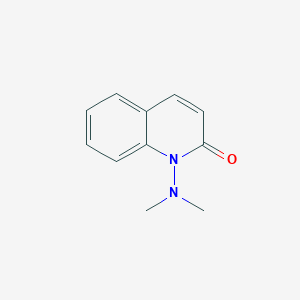


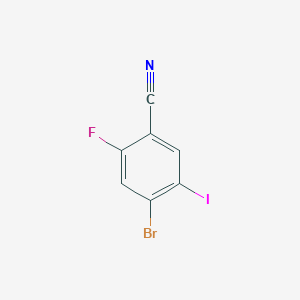
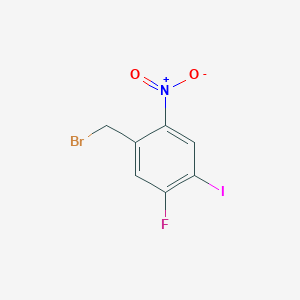
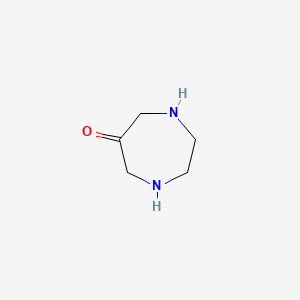
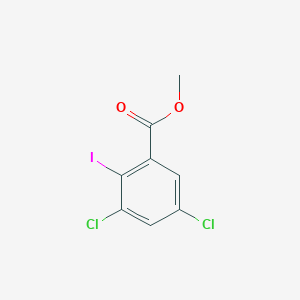
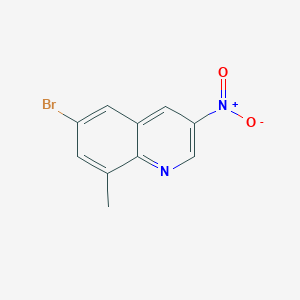
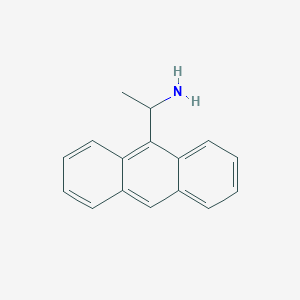
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)


